2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
Description
This compound features a tetrazole core (2H-tetrazole-5-carboxamide) linked to a phenyl group substituted with a 2-ethoxybenzamido moiety and an N-(2,2,2-trifluoroethyl) side chain. Tetrazoles are nitrogen-rich heterocycles known for metabolic stability and bioisosteric replacement of carboxylic acids.
Properties
IUPAC Name |
2-[4-[(2-ethoxybenzoyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O3/c1-2-31-15-6-4-3-5-14(15)17(29)24-12-7-9-13(10-8-12)28-26-16(25-27-28)18(30)23-11-19(20,21)22/h3-10H,2,11H2,1H3,(H,23,30)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKJUUGMGQYDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈F₃N₅O₂
- Molecular Weight : 365.34 g/mol
- CAS Number : 302348-51-2
The compound features a tetrazole ring, which is known for its biological significance and ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines with carboxylic acids or their derivatives under controlled conditions. The incorporation of the trifluoroethyl group enhances lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing tetrazole moieties exhibit significant anticancer activity. For instance, a study investigating mixed-ligand copper(II) complexes with tetrazole derivatives showed cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Tetrazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to 2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, a related study found that certain tetrazole derivatives demonstrated effective inhibition against E. coli and S. aureus .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. It has been suggested that the tetrazole ring can mimic the transition state of substrates in enzymatic reactions, effectively inhibiting enzyme activity.
Case Studies
Mechanistic Insights
The biological activity of 2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoroethyl group enhances binding affinity due to increased hydrophobic interactions.
Scientific Research Applications
Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the tetrazole ring enhances the lipophilicity and bioavailability of these compounds, making them effective as antimicrobial agents .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Similar tetrazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, studies have demonstrated that modifications in the side chains can significantly enhance the anticancer activity of tetrazole derivatives .
Enzyme Inhibition
Research into related compounds has revealed their ability to inhibit key enzymes involved in disease pathways. For instance, some tetrazole derivatives have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are crucial targets in the treatment of Alzheimer's disease . The incorporation of a trifluoroethyl group may further enhance enzyme binding affinity due to increased hydrophobic interactions.
Herbicidal Activity
The structural characteristics of tetrazoles suggest potential use as herbicides. Compounds with similar functionalities have been reported to exhibit selective herbicidal activity against specific weed species while being safe for crops . The trifluoroethyl group may contribute to the herbicidal efficacy by enhancing the compound's stability and persistence in agricultural settings.
Insecticidal Properties
Research has indicated that certain tetrazole derivatives possess insecticidal properties, making them candidates for pest control formulations. Their mechanism often involves disrupting key physiological processes in insects, leading to mortality or reproductive failure .
Synthesis and Characterization
The synthesis of 2-(4-(2-ethoxybenzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with related compounds:
Key Observations:
- Tetrazole vs. Thiazole/Triazole: The tetrazole core in the target compound offers higher nitrogen content and metabolic stability compared to thiazole or triazole analogs, which may influence bioavailability and resistance to enzymatic degradation .
- Biological Activity Trends: Thiazole/thiophene derivatives (e.g., Compound 7 in ) exhibit antibacterial properties, while thiazole-pyrimidine hybrids () target kinases. The target compound’s activity remains underexplored but may align with kinase or antimicrobial roles due to structural parallels.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Tetrazoles resist oxidative metabolism better than thiazoles or triazoles, suggesting prolonged half-life for the target compound .
Q & A
Q. Table 1. Synthetic Condition Comparison
| Parameter | Method A () | Method B () |
|---|---|---|
| Catalyst | EDCI/HOBT | K₂CO₃ |
| Solvent | DMF | Acetonitrile |
| Temperature (°C) | 25 | 80–82 |
| Yield (%) | 75 | 96 |
Which spectroscopic and chromatographic techniques are essential for confirming the structural identity and purity of the compound?
Q. Basic Characterization
- 1H/13C NMR : Confirm aromatic proton environments (δ 7.5–8.2 ppm for phenyl and tetrazole protons) and carbonyl signals (δ 165–170 ppm) .
- IR spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 505) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. Table 2. Key Spectroscopic Data
| Technique | Observations | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 8.2 (s, 1H, tetrazole), δ 7.8–7.5 (m) | |
| IR (KBr) | 1680 cm⁻¹ (C=O stretch) | |
| HPLC | Retention time: 12.3 min, Purity >98% |
How can researchers design experiments to assess the compound's antimicrobial efficacy, and what factors might lead to variability in activity data?
Q. Basic Bioassay Design
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include pH-adjusted media (pH 5.0–7.4) to evaluate pH-dependent activity .
- Controls : Compare with standard antibiotics (e.g., ampicillin) and solvent-only blanks.
- Variability sources : Differences in microbial strains, inoculum size, or pH conditions (e.g., increased activity at lower pH due to protonation) .
What advanced strategies can be employed to resolve contradictions between theoretical predictions and experimental results in the compound's physicochemical properties?
Q. Advanced Data Analysis
- Replicate experiments : Ensure consistent purity (via HPLC) and solvent systems .
- Computational validation : Compare experimental logP or solubility with predictions from software like ChemAxon.
- Crystallography : Resolve structural ambiguities using single-crystal X-ray diffraction (noted in analogous thiazole derivatives) .
What methodologies are appropriate for establishing structure-activity relationships (SAR) to guide further molecular modifications of this tetrazole-carboxamide derivative?
Q. Advanced SAR Studies
- Analog synthesis : Modify substituents (e.g., ethoxy to methoxy on benzamide) and test bioactivity .
- Enzymatic assays : Evaluate inhibition of microbial enzymes (e.g., dihydrofolate reductase) linked to tetrazole activity.
- Data correlation : Use regression models to correlate logP, steric parameters, and MIC values.
How should stability studies be conducted to determine the compound's shelf-life and storage conditions for long-term research use?
Q. Basic Stability Assessment
- Accelerated testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Solution stability : Assess in DMSO or aqueous buffers (pH 3–9) under refrigeration (–20°C) and room temperature.
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
